REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=O.[NH2:5][CH2:6][CH2:7][N:8]1[C:20]2[CH:19]=[CH:18][C:17]([C:21](=[O:23])[CH3:22])=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[C:12]([C:24](=[O:26])[CH3:25])[CH:13]=2.C([O-])(O)=O.[Na+].Cl>C(Cl)Cl.O1CCOCC1.C(Cl)(Cl)Cl.CO>[CH:2]([NH:5][CH2:6][CH2:7][N:8]1[C:20]2[CH:19]=[CH:18][C:17]([C:21](=[O:23])[CH3:22])=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[C:12]([C:24](=[O:26])[CH3:25])[CH:13]=2)([CH3:4])[CH3:1] |f:2.3,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then STAB (3.0 g, 14.15 mmol) was added
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a column, eluent
|
Type
|
CUSTOM
|
Details
|
a rapidly crystallizing oil
|
Type
|
CUSTOM
|
Details
|
For the preparation of its hydrochloride
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
WASH
|
Details
|
The product was washed with ether
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)NCCN1C2=CC=C(C=C2C=2C=C(C=CC12)C(C)=O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |